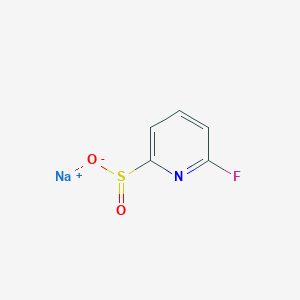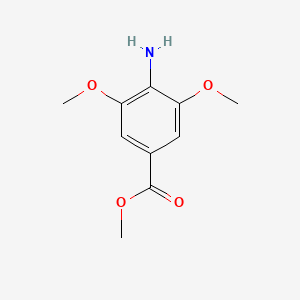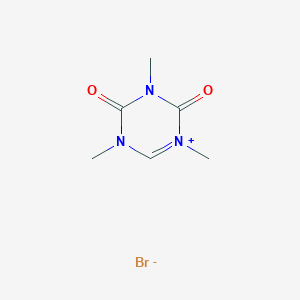
(2,6-Dimethylpyridin-3-yl)magnesium bromide, 0.25 M in 2-MeTHF
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,6-Dimethylpyridin-3-yl)magnesium bromide, 0.25 M in 2-MeTHF (2,6-DMP-MgBr/2-MeTHF) is an organomagnesium compound that has been widely used in organic synthesis and in the preparation of various compounds. It is a white, crystalline solid that is soluble in polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). The compound has several applications in the laboratory, including as a reagent for the synthesis of organic compounds, as a catalyst for the synthesis of polymers, and as a reagent for the preparation of metal-organic frameworks and other materials.
Mecanismo De Acción
The mechanism of action of 2,6-DMP-MgBr/2-MeTHF is not fully understood. However, it is thought that the compound acts as a nucleophile in organic reactions, attacking electrophilic centers on the molecules to form new bonds. The compound is also thought to act as a catalyst in some reactions, promoting the formation of new bonds.
Biochemical and Physiological Effects
2,6-DMP-MgBr/2-MeTHF has no known biochemical or physiological effects. The compound is not toxic and does not interact with biological molecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,6-DMP-MgBr/2-MeTHF has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is soluble in polar organic solvents such as (2,6-Dimethylpyridin-3-yl)magnesium bromide, 0.25 M in 2-MeTHF and DMSO. The compound is also relatively stable and can be stored for long periods of time. However, the compound is not very reactive and may require the use of catalysts or other reagents to promote the desired reaction.
Direcciones Futuras
Future research on 2,6-DMP-MgBr/2-MeTHF could focus on a number of areas. These include further investigation into the mechanism of action of the compound, as well as the development of new synthetic methods and applications. In addition, research could focus on the synthesis of more complex molecules, such as natural products and pharmaceuticals, using the compound as a catalyst. Finally, research could focus on the development of new catalysts and reagents that could be used in conjunction with 2,6-DMP-MgBr/2-MeTHF to improve its reactivity and enable the synthesis of more complex molecules.
Métodos De Síntesis
2,6-DMP-MgBr/2-MeTHF can be synthesized from 2,6-dimethylpyridine and magnesium bromide in 2-methyl-1,3-dioxolane (2-MeTHF). The reaction is conducted in a two-phase system, with the 2-MeTHF acting as the organic phase and the magnesium bromide as the aqueous phase. The reaction is typically carried out at room temperature and can be completed in a few hours. The product is a white, crystalline solid that is soluble in polar organic solvents such as (2,6-Dimethylpyridin-3-yl)magnesium bromide, 0.25 M in 2-MeTHF and DMSO.
Aplicaciones Científicas De Investigación
2,6-DMP-MgBr/2-MeTHF has been used in a variety of scientific research applications. It has been used in the synthesis of organic compounds, including polymers, metal-organic frameworks, and other materials. It has also been used in the synthesis of peptides and other bioactive molecules. In addition, the compound has been used in the synthesis of complex molecules, such as natural products and pharmaceuticals.
Propiedades
IUPAC Name |
magnesium;2,6-dimethyl-3H-pyridin-3-ide;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N.BrH.Mg/c1-6-4-3-5-7(2)8-6;;/h3-4H,1-2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYBLIBBDWFENI-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=[C-]C=C1)C.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrMgN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-Amino-bicyclo[2.2.2]octane-2-carboxylic acid methyl ester, 95%](/img/structure/B6308699.png)



